[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-3-yl)-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(14)12-5-4-10(6-12)13(7-11(15)16)9-2-3-9/h9-10H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJCVMZUDGMVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Acetyl-pyrrolidin-3-amine
Procedure :
-
Starting Material : Pyrrolidin-3-amine (1.0 equiv) is dissolved in dichloromethane (DCM) at 0–5°C.
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Acetylation : Acetic anhydride (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv). The mixture is stirred at room temperature for 6–24 hours.
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Workup : The product is isolated via extraction with DCM, washed with brine, and concentrated under reduced pressure.
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Acetic anhydride (acetylating agent)
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Triethylamine (base)
Alkylation with Bromoacetic Acid
Procedure :
-
Reaction : The cyclopropylamine-pyrrolidine intermediate (1.0 equiv) is reacted with bromoacetic acid (1.2 equiv) in dimethyl sulfoxide (DMSO) at 50°C for 8 hours.
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Base Addition : Potassium carbonate (2.0 equiv) is added to facilitate deprotonation.
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Workup : The product is purified via recrystallization from ethanol/water.
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Bromoacetic acid (alkylating agent)
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Potassium carbonate (base)
Final Deprotection and Hydrolysis
Procedure :
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Ester Hydrolysis : The alkylated ester (1.0 equiv) is treated with 5M NaOH in methanol at 90°C for 12 hours.
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Acidification : The mixture is cooled, acidified to pH 3 with HCl, and extracted with ethyl acetate.
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Isolation : The organic layer is dried (Na₂SO₄) and concentrated to yield the final product.
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Sodium hydroxide (hydrolysis agent)
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Hydrochloric acid (acidifying agent)
Optimization and Mechanistic Insights
Catalytic Hydrogenation for Intermediate Purification
Stereochemical Control
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Chiral Resolution : Use of (S)-pyrrolidin-3-amine derivatives ensures enantiomeric excess >98%.
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Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol = 80:20).
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
| Compound Name | CAS Number | Substituent on Amino Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| [(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid | 1353947-85-9 | Cyclopropyl | Not explicitly provided* | Not provided | High ring strain from cyclopropane; acetylated pyrrolidine |
| [(R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | 1354015-67-0 | Isopropyl | C₁₁H₂₀N₂O₃ | 228.29 | Bulkier isopropyl group; stereospecific R-configuration |
| [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid | 1339238-94-6 | 3-Bromo-benzyl | Not provided | Not provided | Aromatic bromine substituent; increased hydrophobicity |
*The molecular formula for the target compound can be inferred as C₁₂H₁₉N₂O₃ (assuming cyclopropyl replaces isopropyl in the analog above) .
Comparative Analysis
Cyclopropyl vs. Isopropyl Substituents
- Cyclopropyl Group (Target Compound):
- The R-configuration in this analog could enhance enantioselectivity in chiral environments .
Acetylated Pyrrolidine vs. Aromatic Substituents
- Acetylation may reduce basicity of the pyrrolidine nitrogen, altering solubility and membrane permeability .
- 3-Bromo-benzyl Group (Analog CAS 1339238-94-6):
Functional Implications of the Acetic Acid Moiety
- The terminal carboxylic acid group enables salt formation (improving solubility) and participation in hydrogen-bonding networks.
- Comparative studies suggest that analogs lacking this group exhibit reduced water solubility and altered pharmacokinetics .
Biological Activity
[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring and a cyclopropyl group. Its molecular formula is C₁₁H₁₅N₃O₂, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors. The compound may function as either an inhibitor or activator, modulating various biochemical pathways. For instance, it has shown potential in influencing enzyme interactions, which are critical in numerous physiological processes.
Key Mechanisms
- Enzyme Interaction : The compound can inhibit or activate enzymes, thus altering metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects against various pathogens.
- Neuroprotective Effects : The compound is being explored for its potential to protect neuronal cells in neurodegenerative conditions.
- Anti-inflammatory Effects : Preliminary studies suggest it may have anti-inflammatory properties.
Research Applications
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : Used as a building block for synthesizing potential pharmaceutical agents.
- Organic Synthesis : Acts as an intermediate in creating complex organic molecules.
- Biological Studies : Facilitates the study of enzyme interactions and receptor binding dynamics.
Case Studies
Several studies have examined the biological activity of this compound and related compounds:
- Study on Antimicrobial Activity : A comparative analysis demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL against pathogens like E. coli and Staphylococcus aureus .
| Compound | Activity | MIC Values |
|---|---|---|
| Derivative A | Antibacterial | 75 µg/mL |
| Derivative B | Antifungal | 125 µg/mL |
| Derivative C | Antiviral | <150 µg/mL |
Synthesis Pathways
The synthesis of this compound typically involves several steps that allow for the incorporation of various substituents to optimize biological activity. These methods include:
- Acetylation : Introducing an acetyl group to enhance solubility and bioactivity.
- Cyclization : Forming the cyclopropane structure which contributes to the compound's unique properties.
Q & A
Q. What are the key synthetic routes for [(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by cyclopropane ring formation and acetylation. A common approach includes:
- Step 1 : Condensation of pyrrolidine derivatives with cyclopropylamine under reflux in acetic acid (neat or aqueous) to form the cyclopropyl-amino intermediate .
- Step 2 : Acetylation using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to introduce the acetyl group .
- Step 3 : Final coupling with an acetic acid derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Optimization : Adjusting solvent polarity (e.g., acetic acid vs. DMF) and temperature (60–80°C) improves yield. Catalytic systems like Rh/Ir in carbonylation steps may enhance efficiency .
Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structure of this compound?
NMR analysis focuses on:
- 1H NMR : Peaks at δ 1.2–1.5 ppm (cyclopropane CH₂), δ 2.1 ppm (acetyl CH₃), and δ 3.4–4.0 ppm (pyrrolidine N-CH and acetic acid CH₂) .
- 13C NMR : Signals at 170–175 ppm (carboxylic acid C=O), 22–25 ppm (acetyl CH₃), and cyclopropane carbons at 8–12 ppm .
- 2D NMR (HSQC, HMBC): Validates connectivity between the cyclopropane, pyrrolidine, and acetic acid moieties .
Q. What purification techniques are recommended for isolating this compound?
Q. How does pH influence the stability of this compound in aqueous solutions?
- Acidic conditions (pH < 3) : Protonation of the carboxylic acid group reduces solubility, leading to precipitation. Cyclopropane ring stability may decrease due to acid-catalyzed ring-opening .
- Neutral/basic conditions (pH 7–9) : The compound remains stable but may form dimers via hydrogen bonding, similar to acetic acid’s equilibrium between monomers and cyclic dimers .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the cyclopropane ring’s strain energy (~27 kcal/mol) enhances reactivity in ring-opening reactions .
- Molecular Dynamics Simulations : Assess solvation effects in acetic acid or water to guide solvent selection for synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Reassessment : Verify activity using standardized assays (e.g., enzyme inhibition IC₅₀) with controls for solvent interference (e.g., DMSO vs. acetic acid) .
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., deacetylated derivatives) that may skew bioactivity results .
Q. How can environmental impacts of synthesizing this compound be assessed?
Q. What advanced spectroscopic methods characterize intermolecular interactions (e.g., with proteins)?
Q. How do steric effects from the cyclopropane ring influence reaction kinetics?
Q. What methodologies address discrepancies in titration-based purity assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
